Cas no 2052166-65-9 (3-fluoro-4-iodo-1-methyl-pyridin-2-one)

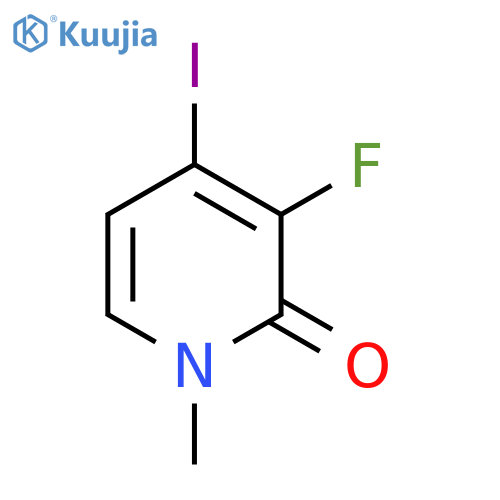

2052166-65-9 structure

商品名:3-fluoro-4-iodo-1-methyl-pyridin-2-one

CAS番号:2052166-65-9

MF:C6H5FINO

メガワット:253.012877225876

MDL:MFCD32068484

CID:5060977

3-fluoro-4-iodo-1-methyl-pyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one

- FC=1C(N(C=CC=1I)C)=O

- 3-fluoro-4-iodo-1-methylpyridin-2-one

- SY253952

- 3-fluoro-4-iodo-1-methyl-pyridin-2-one

-

- MDL: MFCD32068484

- インチ: 1S/C6H5FINO/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,1H3

- InChIKey: ODWMRXHPUOUCRT-UHFFFAOYSA-N

- ほほえんだ: IC1C=CN(C)C(C=1F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 234

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 20.3

3-fluoro-4-iodo-1-methyl-pyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D697102-1g |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 1g |

$715 | 2024-07-20 | |

| Aaron | AR01WKHO-250mg |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 250mg |

$541.00 | 2025-02-12 | |

| Ambeed | A1401917-1g |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 1g |

$794.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1584-500mg |

3-fluoro-4-iodo-1-methyl-pyridin-2-one |

2052166-65-9 | 95% | 500mg |

¥4838.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1584-1g |

3-fluoro-4-iodo-1-methyl-pyridin-2-one |

2052166-65-9 | 95% | 1g |

¥7260.0 | 2024-04-22 | |

| Ambeed | A1401917-100mg |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 100mg |

$460.0 | 2024-07-28 | |

| eNovation Chemicals LLC | D697102-0.25g |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 0.25g |

$495 | 2025-02-21 | |

| eNovation Chemicals LLC | D697102-1g |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 1g |

$715 | 2025-02-21 | |

| eNovation Chemicals LLC | D697102-0.25g |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 0.25g |

$495 | 2025-02-21 | |

| eNovation Chemicals LLC | D697102-0.1g |

3-Fluoro-4-iodo-1-methylpyridin-2(1H)-one |

2052166-65-9 | 98% | 0.1g |

$350 | 2025-02-21 |

3-fluoro-4-iodo-1-methyl-pyridin-2-one 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

2052166-65-9 (3-fluoro-4-iodo-1-methyl-pyridin-2-one) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2052166-65-9)3-fluoro-4-iodo-1-methyl-pyridin-2-one

清らかである:99%/99%/99%

はかる:100mg/1g/5g

価格 ($):414.0/715.0/1623.0